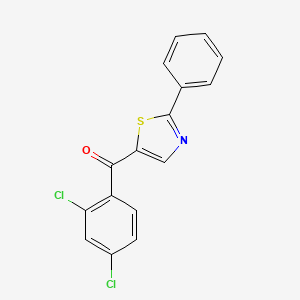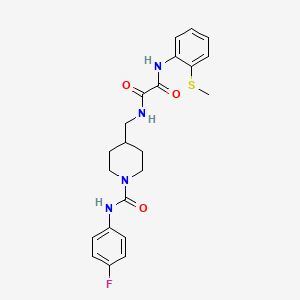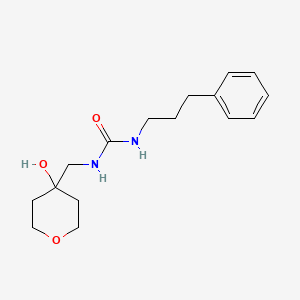
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(3-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(3-phenylpropyl)urea, also known as HPPU, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
Applications De Recherche Scientifique
Anticancer Properties
The compound has shown promise in cancer research due to its potential as an antiproliferative agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with cell cycle progression or inducing apoptosis (programmed cell death) in cancer cells .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies have explored the anti-inflammatory properties of this compound. It may modulate inflammatory pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Effects
Researchers have investigated the impact of this compound on cardiovascular health. It may influence blood pressure regulation, vascular function, and lipid metabolism. Some studies suggest that it could be a potential candidate for managing hypertension or preventing atherosclerosis .
Neuroprotective Potential
Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. This compound has been studied for its neuroprotective effects. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. However, further research is needed to validate its efficacy in treating neurodegenerative conditions .
Antiviral Activity
In vitro studies have explored the antiviral properties of this compound against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). It may interfere with viral replication or entry mechanisms, making it a potential candidate for antiviral drug development .
Metabolic Disorders
Metabolic syndrome, diabetes, and obesity are global health challenges. Some investigations have focused on how this compound affects glucose metabolism, insulin sensitivity, and lipid homeostasis. It may offer therapeutic benefits in managing metabolic disorders, although clinical trials are necessary to confirm its efficacy .
These six areas represent only a fraction of the potential applications of 3-[(4-hydroxyoxan-4-yl)methyl]-1-(3-phenylpropyl)urea. As research continues, we may uncover additional uses and mechanisms of action for this intriguing compound . If you’d like more information on any specific aspect, feel free to ask!
Propriétés
IUPAC Name |
1-[(4-hydroxyoxan-4-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c19-15(18-13-16(20)8-11-21-12-9-16)17-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,20H,4,7-13H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJVNMSSGCFYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(3-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2569602.png)
![2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one](/img/structure/B2569603.png)

![N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569605.png)
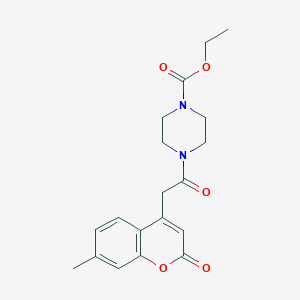
![N-(3-methoxypropyl)-2-(4-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2569609.png)
![1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B2569610.png)
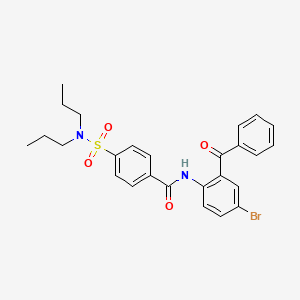
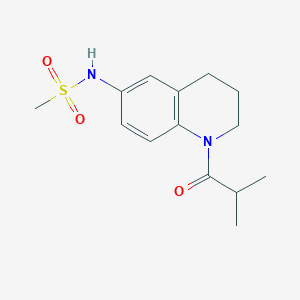
![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2569613.png)
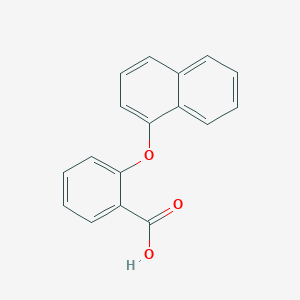
![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)
